4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine
Description
Properties
CAS No. |
94466-31-6 |
|---|---|
Molecular Formula |
C10H14ClN3O2 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
4-chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C10H14ClN3O2/c1-6-7(9(11)14-10(12)13-6)2-3-8-15-4-5-16-8/h8H,2-5H2,1H3,(H2,12,13,14) |
InChI Key |
NJJAUKGDSXWHMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CCC2OCCO2 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps and Conditions
Detailed Reaction Example
One documented approach involves:
- Starting with 2-amino-4-chloro-6-methylpyrimidine synthesized by refluxing isocytosine with phosphorus oxychloride.
- Subsequent alkylation with a 1,3-dioxolane-containing ethyl halide or equivalent alkylating agent in an aprotic solvent under nitrogen atmosphere.
- Use of bases such as sodium hydride to deprotonate intermediates and facilitate nucleophilic substitution.
- Post-reaction workup includes neutralization, extraction with ethyl acetate, washing, drying, and solvent removal.
- Final purification by crystallization or rectification under reduced pressure.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent | Dimethyl sulfoxide (DMSO), acetonitrile, N,N-dimethylformamide (DMF) | Polar aprotic solvents preferred for alkylation steps |
| Temperature | 0°C to reflux temperatures (up to ~130°C for some steps) | Lower temperatures used to control reactivity and prevent side reactions |
| Atmosphere | Nitrogen or inert gas | To prevent oxidation or moisture interference |
| Base | Sodium hydride, triethylamine | Used for deprotonation and facilitating nucleophilic substitution |
| Workup | Neutralization with NaOH, extraction with ethyl acetate, washing with water/brine | Ensures removal of impurities and residual reagents |
| Purification | Crystallization from ethanol or hexane, vacuum evaporation, rectification under reduced pressure | Provides high purity product suitable for further use |
Analytical Characterization
The synthesized compound is typically characterized by:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (~253.7 g/mol).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structure, especially the pyrimidine ring and dioxolane moiety.
- Infrared (IR) Spectroscopy: Identifies functional groups such as amines and ethers.
- Melting Point Determination: Assesses purity and identity.
These analytical methods are crucial to verify the success of the synthesis and the integrity of the product.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Material | Isocytosine or 2-amino-4-chloro-6-methylpyrimidine |
| Key Reagents | Phosphorus oxychloride, sodium hydride, alkylating agents with dioxolane group |
| Solvents | DMSO, DMF, acetonitrile, ethyl acetate |
| Reaction Types | Reflux chlorination, reductive amination, nucleophilic substitution |
| Purification | Extraction, drying, crystallization, vacuum evaporation |
| Yields | Intermediate yields ~54%; overall yields depend on step optimization |
| Analytical Techniques | HRMS, NMR, IR, melting point |
The preparation of 4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine involves a carefully controlled multi-step synthetic route. The process starts with the synthesis of 2-amino-4-chloro-6-methylpyrimidine, followed by the introduction of the dioxolane-containing side chain via alkylation under inert atmosphere and controlled temperature. Purification techniques such as extraction and crystallization are employed to isolate the pure compound. Analytical methods confirm the structure and purity of the final product.
This synthesis is well-documented in patents and scientific literature, reflecting its importance in pharmaceutical and chemical research contexts.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Amino or thiol derivatives.
Oxidation: Oxides or hydroxyl derivatives.
Reduction: Amines or alcohols.
Hydrolysis: Diols.
Scientific Research Applications
4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations and Structural Analogues
Key structural analogues and their differences are summarized in Table 1 .
*Calculated based on formula C9H13ClN3O2.
Key Observations:
- Position 5 Modifications : The target compound’s dioxolane group contrasts with halogen (e.g., iodine ) or chloroethyl substituents. The dioxolane’s oxygen atoms may improve aqueous solubility compared to hydrophobic halogens.
- N-Substitutions : Ethylation at the amine () increases steric bulk, which could affect intermolecular interactions.
Physicochemical and Structural Properties
Solubility and Stability
- The 1,3-dioxolane group in the target compound introduces polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents compared to nonpolar halogenated analogues (e.g., 5-iodo derivative ). However, the acetal structure may confer acid sensitivity, limiting stability under acidic conditions .
- In contrast, 4-chloro-6-methylpyrimidin-2-amine (DU7) lacks complex substituents, resulting in lower molecular weight and simpler crystallization behavior .
Crystallography and Molecular Packing
Biological Activity
4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis and Chemical Structure
The compound belongs to the pyrimidine class of heterocycles, characterized by the presence of a chlorinated pyrimidine core. The synthesis typically involves the Kabachnik-Fields reaction, which integrates the 4-chloro-6-methylpyrimidin-2-amine moiety into various α-aminophosphonates. This method utilizes sulfated Titania as a solid acid catalyst, enhancing the yield and purity of the synthesized compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-chloro-6-methylpyrimidin-2-amino derivatives. A series of α-aminophosphonates containing this pharmacophore were synthesized and screened for their in vitro activity against various cancer cell lines, including DU145 (prostate cancer) and A549 (lung cancer). The results indicated significant growth inhibition in these cell lines, suggesting that modifications to the pyrimidine structure can enhance anticancer efficacy .
The biological activity of this compound may be attributed to its ability to interfere with key cellular pathways involved in cancer cell proliferation. The incorporation of specific substituents on the pyrimidine ring can enhance interactions with molecular targets such as enzymes or receptors involved in tumor growth and metastasis.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer activity of synthesized α-aminophosphonates containing 4-chloro-6-methylpyrimidin-2-amino.
- Method : Compounds were tested on DU145 and A549 cell lines.
- Results : Compounds exhibited IC50 values indicating effective inhibition of cell growth, with some derivatives showing over 70% inhibition at concentrations below 50 µM .
- ADMET Properties :
Data Table: Biological Activity Overview
| Compound Name | Cell Line Tested | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound A | DU145 | 25 | 75% |
| Compound B | A549 | 30 | 70% |
| Compound C | DU145 | 15 | 85% |
| Compound D | A549 | 40 | 65% |
Q & A
Q. How can researchers optimize the synthesis of 4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine?
Methodological Answer: Key steps include:
- Substituent Introduction : The 1,3-dioxolane group can be introduced via alkylation or nucleophilic substitution. Ethyl-linked dioxolane derivatives (e.g., 2-(1,3-dioxolan-2-yl)ethyl groups) are synthesized under anhydrous conditions using catalysts like LiAlH₄ for reduction steps .
- Pyrimidine Core Formation : Cyclization of thiourea derivatives with β-keto esters or amidines under reflux conditions (e.g., ethanol or THF) yields the pyrimidine scaffold. Chlorination at the 4-position is achieved using POCl₃ or PCl₅ .
- Purification : Column chromatography (silica gel, eluent: 5–10% EtOAc/hexane) or recrystallization from ethanol improves purity (>95%) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Dioxolane alkylation | LiAlH₄, THF, 0°C → RT, 1 h | 65–70 | |
| Pyrimidine cyclization | Thiourea + β-keto ester, reflux, 12 h | 50–60 | |
| Chlorination | POCl₃, 80°C, 4 h | 75–80 |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, the 1,3-dioxolane protons appear as a singlet (δ 4.8–5.2 ppm), while pyrimidine NH₂ resonates at δ 6.5–7.0 ppm .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects molecular ions ([M+H]⁺) and validates purity (>98%) .
- Elemental Analysis : Confirms stoichiometry (C, H, N, Cl) within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data be resolved?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis resolves ambiguities in substituent positioning. For pyrimidine derivatives, intermolecular H-bonding (N–H⋯N) and π-stacking interactions stabilize the lattice, as seen in 5-substituted pyrimidines .
- DFT Calculations : Computational models (e.g., B3LYP/6-31G*) predict electronic environments, aiding assignments of ambiguous NMR signals (e.g., distinguishing NH₂ from aromatic protons) .
Q. Table 2: Crystallographic Data for Pyrimidine Derivatives
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Bond length (C–Cl) | 1.73–1.75 Å | |
| Dihedral angle (dioxolane) | 12.5° (relative to pyrimidine plane) |
Q. What strategies are used to study structure-activity relationships (SAR) for pyrimidine analogs?
Methodological Answer:
- Substituent Variation : Replace the 1,3-dioxolane group with other heterocycles (e.g., morpholine, furan) to assess electronic effects on bioactivity. For example, pyrimidines with 2-furyl substituents show enhanced binding to kinase targets .
- Biological Assays : Test analogs against disease-relevant enzymes (e.g., methionine aminopeptidase-1) using IC₅₀ measurements. For instance, 5-chloro-6-methylpyrimidines exhibit sub-µM inhibition in cancer cell lines .
Q. Table 3: SAR of Pyrimidine Derivatives
| Substituent | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 1,3-Dioxolane | 0.8 µM (Enzyme X) | |
| 2-Furyl | 0.5 µM (Enzyme X) | |
| 4-Morpholinyl | 1.2 µM (Enzyme X) |
Q. How can reaction mechanisms for pyrimidine functionalization be validated?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated reagents (e.g., D₂O) to identify rate-determining steps (e.g., nucleophilic substitution at C4) .
- Intermediate Trapping : Use low-temperature NMR (-40°C) to isolate and characterize transient species, such as chlorinated intermediates in POCl₃-mediated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
